4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
A structurally similar compound, verubecestat 3 (mk-8931), is known to be a high-affinity β-site amyloid precursor protein cleaving enzyme 1 (bace1) inhibitor . BACE1 plays a crucial role in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease.
Mode of Action
If we consider the action of the structurally similar compound verubecestat 3 (mk-8931), it inhibits bace1, thereby reducing the production of amyloid-β peptides .
Biochemical Pathways
The inhibition of bace1 by verubecestat 3 (mk-8931) impacts the amyloidogenic pathway, leading to a reduction in amyloid-β peptides . This could potentially alleviate the symptoms of Alzheimer’s disease.
Pharmacokinetics
Verubecestat 3 (mk-8931) is known to profoundly lower csf and brain aβ levels in rats, nonhuman primates, and humans . This suggests good bioavailability and effective distribution within the body.
Result of Action
The inhibition of bace1 by verubecestat 3 (mk-8931) leads to a reduction in amyloid-β peptides , which could potentially alleviate the symptoms of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the core pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one structure. The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including inflammatory and autoimmune disorders.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Comparison with Similar Compounds
Thiadiazinones: Other thiadiazinones with different substituents on the phenyl ring.
Fluorinated Heterocycles: Compounds containing fluorine atoms on heterocyclic structures.
Pyridine Derivatives: Other pyridine-based compounds with similar biological activities.
Uniqueness: 4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide stands out due to its specific fluorophenyl group, which imparts unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKEOVXZMTGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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